Breviscapine
Overview
Description
Synthesis Analysis
The synthesis of lithium beta-hydroxypyruvate and related compounds involves hydrothermal methods, solid-state reactions, and other chemical processes. For instance, lithium aluminosilicate inorganic polymers, which could share synthesis pathways or chemical properties with lithium beta-hydroxypyruvate hydrate, are synthesized from clay and lithium hydroxide under alkaline conditions, indicating a route for creating complex lithium-based compounds (S. J. O'connor & K. MacKenzie, 2010).
Molecular Structure Analysis
The molecular structure of lithium compounds is key to understanding their behavior and properties. For example, the hydration structure of lithium ions has been analyzed using quantum-mechanical molecular dynamics simulations, providing insights into the coordination number distributions and bond angles, which are critical for understanding the behavior of lithium beta-hydroxypyruvate hydrate at the molecular level (Hannes H. Loeffler & B. Rode, 2002).
Chemical Reactions and Properties
Chemical reactions involving lithium compounds can reveal the reactivity and potential applications of lithium beta-hydroxypyruvate hydrate. For instance, lithium iron selenide hydroxides exhibit superconductivity, demonstrating the diverse chemical properties and reactions lithium compounds can undergo (Hualei Sun et al., 2014).
Physical Properties Analysis
The physical properties of lithium compounds, such as their thermal behavior and phase transitions, are crucial for their application in materials science. Lithium aluminosilicate inorganic polymers, for instance, undergo various thermal reactions to form ceramic materials, indicating the importance of understanding the physical properties of lithium compounds (S. J. O'connor & K. MacKenzie, 2010).
Chemical Properties Analysis
The chemical properties of lithium beta-hydroxypyruvate hydrate, including its reactivity, stability, and interactions with other compounds, are foundational to its applications in chemistry and materials science. Studies on lithium compounds, such as lithium iron phosphate cathodes for batteries, highlight the importance of chemical properties in the development of lithium-based technologies (Shoufeng Yang et al., 2001).
Scientific Research Applications
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Cardiovascular Diseases
- Breviscapine has been used in the treatment of various cardiovascular diseases . It has shown a broad range of cardiovascular pharmacological effects, including vasodilation, protection against ischaemia/reperfusion (I/R), anti-inflammation, anticoagulation, antithrombosis, endothelial protection, myocardial protection, reduction of smooth muscle cell migration and proliferation, anticardiac remodeling, antiarrhythmia, blood lipid reduction, and improvement of erectile dysfunction .
- In clinical studies, Breviscapine has been used in conjunction with Western medicine for cardiovascular diseases (CVDs) including coronary heart disease, myocardial infarction, hypertension, atrial fibrillation, hyperlipidaemia, viral myocarditis, chronic heart failure, and pulmonary heart disease .
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Cerebral Infarction and its Sequelae
- Breviscapine has been widely used in the treatment of cerebral infarction and its sequelae .
- It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
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Cerebral Thrombus
- Breviscapine has been widely used in the treatment of cerebral thrombus .
- It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
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Coronary Heart Disease
- Breviscapine has been widely used in the treatment of coronary heart disease .
- It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
-
Angina Pectoris
- Breviscapine has been widely used in the treatment of angina pectoris .
- It has been shown to have a broad spectrum of pharmacological activities, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
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Kidney Diseases
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Liver Diseases
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Diabetic Complications
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Glaucoma
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Improving Cerebral and Cerebrovascular Ischemia
- Breviscapine has been used to improve cerebral and cerebrovascular ischemia .
- It has shown a broad range of pharmacological effects, such as increasing blood flow, improving microcirculation, dilating blood vessels, decreasing blood viscosity, promoting fibrinolysis, inhibiting platelet aggregation, and thrombosis formation .
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Protecting Optic Nerves
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Anti-inflammatory Properties
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Scavenging Free Radicals
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Antioxidant Activities
Safety And Hazards
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[5,6-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O12/c22-8-3-1-7(2-4-8)10-5-9(23)13-11(31-10)6-12(14(24)15(13)25)32-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-6,16-19,21-22,24-28H,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSISFGPUUYILV-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101336184 | |
Record name | Scutellarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scutellarin | |
CAS RN |
27740-01-8, 116122-36-2 | |
Record name | Scutellarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27740-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scutellarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Breviscapine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116122362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scutellarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101336184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCUTELLARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16IGP0ML9A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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